

For Research, Scientific, and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Viaminate**

Cat. No.: **B1233425**

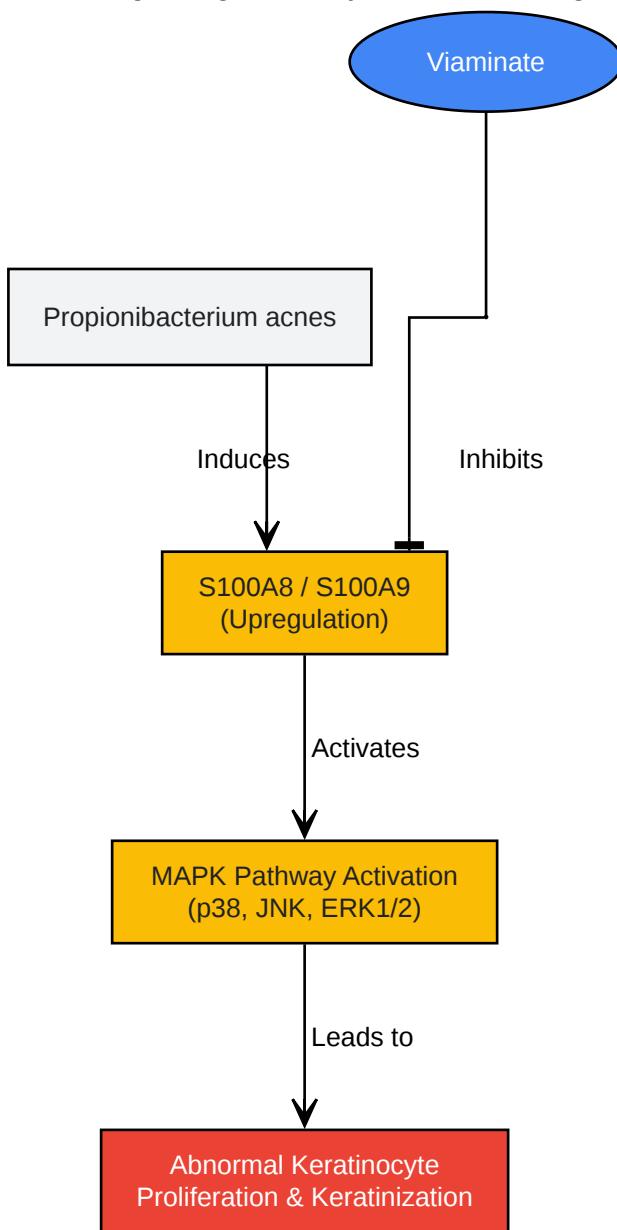
[Get Quote](#)

Compound: **Viaminate** (all-trans-N-(4-ethoxycarbophenyl) retinamide) CAS Number: 53839-71-7[1] Chemical Formula: C₂₉H₃₇NO₃[1][2] Molecular Weight: 447.6 g/mol [1][2]

Executive Summary

Viaminate is a first-generation retinoid derivative of all-trans retinoic acid, developed and used for various skin disorders, including acne vulgaris, psoriasis, and seborrheic dermatitis.[3] As a member of the retinoid class, its primary functions involve the regulation of epithelial cell growth and differentiation.[4] Recent studies have elucidated its mechanism of action, involving the downregulation of the S100A8/S100A9-MAPK signaling cascade to inhibit keratinocyte proliferation.[5] Pharmacokinetic analyses demonstrate linear dose-proportionality and a significant food effect, which dramatically increases absorption.[3] While generally well-tolerated, there are reports of potential for severe adverse effects, including hepatotoxicity.[3][6] This document provides a comprehensive overview of the pharmacological data, experimental methodologies, and key molecular pathways associated with **Viaminate**.

Mechanism of Action


Viaminate, like other retinoids, modulates the normal growth and differentiation of epithelial cells.[4] Its therapeutic effects in acne treatment are attributed to several actions:

- Inhibition of Keratinization: It normalizes the process of keratinization in keratinocytes, preventing abnormal buildup and promoting the shedding of keratin.[4]

- Sebum Secretion Reduction: The compound can decrease sebum secretion by 80-95%.[4]
- Anti-inflammatory and Immunomodulatory Effects: **Viaminate** exhibits anti-inflammatory properties and can enhance the function of cellular immunity.[4][5]

A key molecular pathway identified for **Viaminate**'s action involves its response to inflammation induced by *Propionibacterium acnes* (P. acnes). **Viaminate** treatment has been shown to downregulate the expression of the S100A8 and S100A9 genes and proteins. This, in turn, suppresses the activation of the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway (including p38, JNK, and ERK1/2), ultimately inhibiting the abnormal proliferation and keratinization of keratinocytes seen in acne.[5]

Viaminate Signaling Pathway in Acne Pathogenesis

[Click to download full resolution via product page](#)**Viaminate's inhibition of the S100A8/A9-MAPK pathway.**

Pharmacodynamics

Viaminate exerts its effects by acting as a retinoid, a class of compounds known to bind to nuclear receptors, specifically Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), to regulate gene expression.[7][8] In a rat model of acne induced by *P. acnes*, oral administration of **Viaminate** (at doses of 1.7-15 mg/kg) led to a reduction in epidermal

keratinization, oil accumulation, and ear thickness.[1] It also decreased the levels of pro-inflammatory cytokines IL-6, IL-1 β , and TNF- α in the skin tissue.[1] Furthermore, it has been shown to reverse keratinization in vitamin A-deficient hamster tracheal epithelial cells at a concentration of 10 nM.[1]

Pharmacokinetics

A single-center, open-label, sequential dose study was conducted in nine healthy Chinese volunteers to characterize the pharmacokinetic profile of oral **Viaminate**. The results indicate predictable and linear pharmacokinetics within the studied dose range.[3]

Absorption & Dose Proportionality

Viaminate is rapidly absorbed after oral administration, with the maximum plasma concentration (Tmax) reached in approximately 3 hours.[3] The area under the curve (AUC) and maximum plasma concentration (Cmax) were found to be proportional to the dose in a single-dose study ranging from 50 mg to 150 mg.[3]

Table 1: Single-Dose Pharmacokinetic Parameters of **Viaminate** (Fasted State)

Dose	Cmax (ng/mL)	Tmax (h)	AUC ₀₋₁₅ (ng·h/mL)	t _{1/2} (h)
50 mg	1.4	3.1	8.4	-
100 mg	2.5	3.2	15.1	-
150 mg	4.2	3.4	26.2	-

Data extracted from a 2019 study on healthy Chinese volunteers.[3]

Food Effect

The administration of **Viaminate** with a high-fat meal significantly increases its absorption, underscoring its fat-soluble nature.[3] The AUC and Cmax were substantially higher in the fed state compared to the fasted state.[3] This suggests that taking low-dose **Viaminate** with food could enhance efficacy, while high doses should be taken without food to potentially reduce adverse effects.[3]

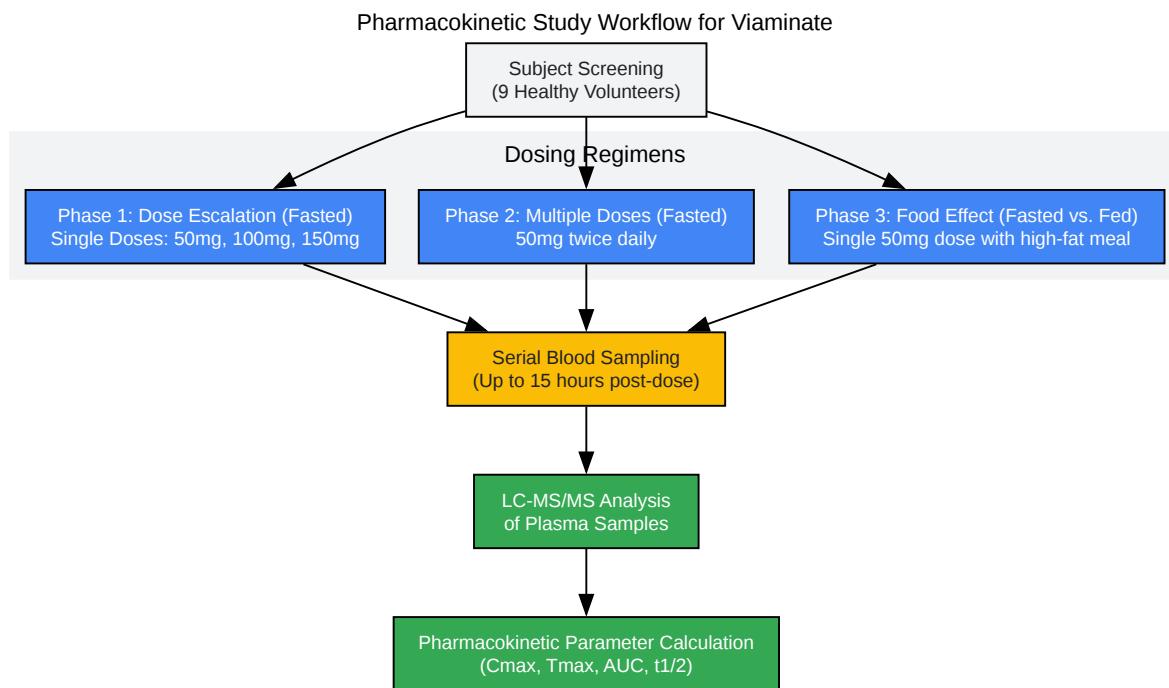
Table 2: Food Effect on Single 50 mg Dose of **Viaminate**

State	Cmax (ng/mL)	Tmax (h)	AUC ₀₋₁₅ (ng·h/mL)
Fasted	1.4	3.1	8.4
Fed (High-Fat Meal)	18.4	3.8	57.5

Data extracted from a 2019 study on healthy Chinese volunteers.[\[3\]](#)

Distribution, Metabolism, and Excretion

The large inter-subject variability observed in plasma concentration profiles is not uncommon for retinoids and is thought to be due to differences in disposition among individuals.[\[3\]](#) No significant differences in pharmacokinetic parameters were observed between male and female subjects, suggesting no dose adjustment is needed based on sex.[\[3\]](#) As a retinoid derivative, **Viaminate** is expected to follow the metabolic pathways of other vitamin A compounds, which are primarily metabolized in the liver and excreted via bile and feces.[\[7\]](#)[\[9\]](#)


Safety and Toxicology

In the dose range of 50-150 mg (single dose) and multiple doses of 50 mg, **Viaminate** was well tolerated in healthy subjects, with no clinically relevant abnormalities in laboratory tests, vital signs, or electrocardiogram recordings reported.[\[3\]](#) However, as a derivative of retinoic acid, **Viaminate** carries risks associated with retinoids. A case report has documented fatal hepatotoxicity in a patient who took **Viaminate** for over two months, highlighting the potential for severe drug-induced liver injury.[\[6\]](#)

Experimental Protocols

Pharmacokinetic Study Protocol

The following outlines the methodology used to determine the pharmacokinetic profile of **Viaminate** in healthy volunteers.[\[3\]](#)

[Click to download full resolution via product page](#)

Workflow of the **Viaminate** oral pharmacokinetic study.

- Study Design: An open-label, sequential, dose-escalation study.
- Subjects: Nine healthy Chinese volunteers.
- Dosing Regimens:
 - Single Dose (Fasted): Subjects received single oral doses of 50 mg, 100 mg, and 150 mg of **Viaminate**.
 - Multiple Doses (Fasted): Subjects received 50 mg of **Viaminate** twice a day.
 - Food Effect: Subjects received a single 50 mg dose half an hour after a high-fat breakfast.

- Sample Collection: Serial blood samples were collected up to 15 hours after drug administration.
- Bioanalysis: Plasma concentrations of **Viaminate** were determined using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
- Data Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life ($t_{1/2}$), were calculated from the plasma concentration-time data.

In Vivo Acne Model Protocol

The following describes the methodology used to evaluate **Viaminate**'s effect on an animal model of acne.[1][5]

- Model Induction: An acne model was induced in the ears of rats by applying a combination of *Propionibacterium acnes* and sebum.
- Treatment: Rats were treated with **Viaminate** for 30 days.
- Endpoint Analysis:
 - Histological Examination: Ear tissue was examined for epidermal thickening and keratin overproduction.
 - Transcriptomic Analysis: Skin tissues were analyzed to identify regulated biological pathways.
 - Gene and Protein Expression: Quantitative PCR (qPCR) and Western blotting were used to measure the expression levels of S100A8, S100A9, and downstream MAPK pathway proteins in rat tissue and HaCaT cell acne models.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. e-century.us [e-century.us]
- 4. Page loading... [guidechem.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Fatal Hepatotoxicity Due to Viaminate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamin A - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pharmacological activity of retinoic acid receptor alpha-selective antagonists in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorfrancis.com [taylorfrancis.com]
- To cite this document: BenchChem. [For Research, Scientific, and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1233425#pharmacological-profile-of-viaminate\]](https://www.benchchem.com/product/b1233425#pharmacological-profile-of-viaminate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

